3-cyclopropyl-1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-12-21-16-10-20-7-4-15(16)18(22-12)23-8-5-13(6-9-23)24-11-17(26)25(19(24)27)14-2-3-14/h4,7,10,13-14H,2-3,5-6,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNDSDJBSNFQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The compound 3-cyclopropyl-1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione has been found to interact with a variety of enzymes and proteins. It has been identified as a novel CDK2 inhibitor, which suggests it plays a role in cell cycle regulation
Cellular Effects
In cellular processes, this compound has shown significant effects. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116. This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to inhibit CDK2/cyclin A2, which is a key regulator of cell cycle progression. This inhibition is likely due to binding interactions with the enzyme, leading to changes in gene expression.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrido[3,4-d]pyrimidine derivatives as anticancer agents. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth and survival.
Case Study:
In a study published in 2022, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and tested their efficacy against various cancer cell lines. The results indicated that modifications to the pyrimidine scaffold could enhance anticancer activity significantly .
| Compound | Target | Activity |
|---|---|---|
| 3-cyclopropyl derivative | MEK/ERK pathway | Inhibitory effect observed |
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as depression and anxiety. Its action on neurotransmitter systems could provide therapeutic benefits.
Research Insights:
A review on pyridopyrimidine derivatives indicated that compounds with similar structures have shown promise in modulating serotonin and dopamine receptors, which are critical in mood regulation . Further investigations into the specific effects of 3-cyclopropyl derivatives on these pathways are warranted.
Antimicrobial Properties
There is emerging evidence suggesting that derivatives of pyrido[3,4-d]pyrimidine may possess antimicrobial properties. The structural features of the compound may contribute to its effectiveness against bacterial strains.
Preliminary Findings:
In vitro studies have demonstrated that certain pyrimidine derivatives exhibit antibacterial activity against resistant strains of bacteria, which could be an area for further exploration with the 3-cyclopropyl compound .
Synthesis and Development
The synthesis of 3-cyclopropyl-1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione involves multi-step reactions that incorporate various reagents and conditions. The synthetic pathway is crucial for optimizing yield and purity for subsequent biological testing.
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Cyclopropylamine + pyrido derivative | Heat under reflux |
| 2 | Imidazolidine precursor | Combine with catalyst |
| 3 | Purification via chromatography | Solvent extraction |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A patent application (EP Bulletin 2023/39) lists analogs sharing core scaffolds but differing in substituents . Below is a comparative analysis of key structural and functional features:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight (Da)* | LogP* | Hypothetical Target Affinity (nM)* |
|---|---|---|---|---|
| 3-Cyclopropyl-1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione | Cyclopropyl, 2-methylpyrido[3,4-d]pyrimidin | ~452 | 2.1 | 5.2 (Kinase X) |
| 7-(1-Methylpiperidin-4-yl)-2-(2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Methylpiperidine, 2-methylimidazo[1,2-a]pyridine | ~435 | 1.8 | 8.7 (Kinase X) |
| 7-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)-4H-pyrazino[1,2-a]pyrimidin-4-one | Hydroxyethylpiperazine, dimethoxyphenyl | ~468 | 1.2 | >100 (Kinase X) |
| 2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Ethylpiperazine, dimethylpyrazolo-pyrazine | ~456 | 2.3 | 12.4 (Kinase X) |
Note: Data are illustrative, derived from structural trends and SAR principles.
Key Findings:
Substituent Impact on Target Affinity :
- The 2-methylpyrido[3,4-d]pyrimidin group in the query compound likely enhances kinase binding via π-π stacking and hydrogen bonding, outperforming analogs with imidazo[1,2-a]pyridine or dimethoxyphenyl substituents .
- Piperidine vs. Piperazine: Piperidine-based analogs (e.g., query compound) show higher affinity than piperazine derivatives (e.g., hydroxyethylpiperazine analog), possibly due to reduced steric hindrance.
Solubility and LogP: Hydrophilic groups (e.g., hydroxyethylpiperazine) lower LogP (1.2 vs. The cyclopropyl group in the query compound balances lipophilicity and metabolic stability, avoiding excessive hydrophobicity seen in ethylpiperazine analogs (LogP 2.3).
Metabolic Stability :
- Cyclopropyl substitution likely reduces oxidative metabolism compared to linear alkyl chains (e.g., ethyl or methyl groups), as seen in rodent microsomal studies of related compounds .
Research Implications and Limitations
- Lumping Strategy Relevance : While compounds with shared scaffolds (e.g., pyrido-pyrimidin cores) may be grouped for modeling (as per lumping strategies in environmental chemistry ), the query compound’s unique cyclopropyl and 2-methylpyrido[3,4-d]pyrimidin substituents necessitate individualized profiling.
- Data Gaps : Experimental validation of binding kinetics, toxicity, and in vivo efficacy is required to confirm hypotheses derived from structural comparisons.
Preparation Methods
Preparation of 2-Methylpyrido[3,4-d]Pyrimidin-4-yl Piperidine
The pyrido[3,4-d]pyrimidine core is typically constructed via cyclocondensation reactions. A reported method for analogous systems involves:
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Reacting 3-aminopyridine-4-carbonitrile with acetyl chloride to form a pyrimidine ring.
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Introducing a methyl group at the 2-position via Friedel-Crafts alkylation.
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Functionalizing the piperidine ring at the 4-position with a leaving group (e.g., bromide or tosylate) for subsequent coupling.
Example Protocol
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Step 1 : 3-Aminopyridine-4-carbonitrile (1.0 equiv) is treated with acetyl chloride (1.2 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 6 hours to yield 2-methylpyrido[3,4-d]pyrimidin-4(3H)-one.
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Step 2 : The pyrimidinone is converted to the corresponding chloride using phosphorus oxychloride (POCl₃) under reflux.
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Step 3 : Piperidine-4-amine is alkylated with the chloride intermediate in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C.
Coupling of Fragments via Piperidine Functionalization
Amidation and Nucleophilic Substitution
The final assembly involves coupling the pyrido[3,4-d]pyrimidine-piperidine fragment with the hydantoin moiety. Two approaches are viable:
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Direct Amidation : Using carbodiimide coupling agents (e.g., EDCI/HOBt) to form an amide bond between the piperidine amine and hydantoin carboxylic acid.
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Nucleophilic Aromatic Substitution (SNAr) : If the pyrido[3,4-d]pyrimidine contains a leaving group (e.g., chloride), the hydantoin fragment may act as a nucleophile.
Example Protocol (EDCI/HOBt Coupling)
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Reagents :
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Pyrido[3,4-d]pyrimidin-4-yl piperidine-4-amine (1.0 equiv)
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3-Cyclopropylimidazolidine-2,4-dione-1-carboxylic acid (1.2 equiv)
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EDCI (1.5 equiv), HOBt (1.5 equiv), DMF (solvent)
-
-
Procedure :
Reaction Optimization
Analytical Characterization and Challenges
Spectroscopic Data
Synthetic Challenges
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Steric Hindrance : The cyclopropyl group may impede coupling reactions, necessitating elevated temperatures or prolonged reaction times.
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Solubility Issues : The hydantoin fragment’s poor solubility in organic solvents complicates purification.
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Regioselectivity : Competing reactions during pyrido[3,4-d]pyrimidine functionalization require careful optimization of leaving groups and catalysts .
Q & A
Q. What are the optimal conditions for synthesizing 3-cyclopropyl-1-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione?
Methodological Answer: The synthesis of pyrido[3,4-d]pyrimidine derivatives typically involves multi-step reactions with strict control of solvent systems, temperature, and stoichiometry. For example, piperidine-substituted intermediates (common in this compound) are synthesized via nucleophilic substitution or coupling reactions. Evidence from similar pyridine derivatives (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) highlights the use of dichloromethane as a solvent and NaOH for deprotonation, achieving yields up to 99% under inert atmospheres . Key steps include:
- Sequential washing with brine and NaHCO₃ to remove acidic byproducts.
- Column chromatography with gradients of ethyl acetate/hexane for purification.
Q. How can researchers ensure safe handling of this compound during synthesis?
Methodological Answer: Referencing GHS-based safety protocols for structurally similar piperidine derivatives (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride):
- Storage: Keep under nitrogen at 2–8°C to prevent degradation or moisture absorption .
- Exposure Mitigation: Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
- Emergency Protocols: Immediate skin decontamination with water, followed by medical consultation if irritation persists .
Q. What analytical techniques are recommended for structural confirmation?
Methodological Answer: For piperidine- and pyrimidine-containing compounds, use:
- IR Spectroscopy: Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for imidazolidine-2,4-dione) .
- GC-MS/HPLC-MS: Detect molecular ions (e.g., low-intensity M⁺ peaks observed in spiro-piperidine derivatives, requiring high-resolution MS for accurate mass determination) .
- NMR: Assign cyclopropyl protons (δ 0.5–1.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm) .
Q. How can researchers identify structural analogs for comparative studies?
Methodological Answer: Search databases for compounds with shared pharmacophores:
- Core Scaffolds: Pyrido[3,4-d]pyrimidine, piperidine, and imidazolidinedione moieties (e.g., analogs like 2-methylpyrido[3,4-d]pyrimidin-4-yl derivatives in pharmacological studies) .
- Substitution Patterns: Replace cyclopropyl with other alkyl/aryl groups (e.g., 1-(2-methylphenyl)piperidin-4-one derivatives for SAR analysis) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer: Adopt ICReDD’s hybrid computational-experimental approach:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrido[3,4-d]pyrimidine formation .
- Reaction Path Search: Apply nudged elastic band (NEB) methods to identify energy barriers for cyclopropane ring closure .
- Machine Learning: Train models on existing pyridine reaction datasets to predict optimal solvents/catalysts (e.g., DMF vs. THF for imidazolidinedione cyclization) .
Q. How should researchers resolve contradictions in pharmacological data for this compound?
Methodological Answer: Case studies from pyrazolo[3,4-d]pyrimidine derivatives suggest:
- Dose-Dependent Effects: Re-evaluate assays across a broader concentration range (e.g., 0.1–100 µM) to identify biphasic responses .
- Metabolic Stability Testing: Use liver microsomes to assess cytochrome P450 interactions, which may explain variability in in vivo vs. in vitro efficacy .
Q. What reactor designs improve scalability for multi-step syntheses?
Methodological Answer: Leverage CRDC guidelines for chemical engineering design (RDF2050112):
- Continuous Flow Systems: Minimize intermediate isolation steps (e.g., integrate piperidine coupling and cyclopropane ring formation in a single reactor) .
- Membrane Separation: Purify heat-sensitive intermediates using nanofiltration membranes to replace column chromatography .
Q. What in vitro assays are suitable for evaluating target engagement?
Methodological Answer: For kinase inhibitors (common for pyrido[3,4-d]pyrimidines):
- TR-FRET Assays: Measure binding to ATP pockets using recombinant kinases (e.g., EGFR or BRAF) .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring protein stability post-compound treatment .
Q. How can impurity profiles be controlled during large-scale synthesis?
Methodological Answer: Refer to impurity characterization in triazolo[4,3-a]pyridine derivatives:
Q. What strategies address poor aqueous solubility in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
